Cas no 941867-82-9 (8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester)

8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylic acid ethyl ester
- ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate
- 4H-1-Benzopyran-3-carboxylic acid, 8-chloro-6,7-difluoro-4-oxo-, ethyl ester
- ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate
- Delafloxacin impurities1
- 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester
-
- MDL: MFCD09033867
- Inchi: 1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3
- InChI Key: PNGOGZZPUJGBIO-UHFFFAOYSA-N
- SMILES: C1OC2=C(Cl)C(F)=C(F)C=C2C(=O)C=1C(OCC)=O
Experimental Properties
- Density: 1.522±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.2e-3 g/l) (25 º C),
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB275731-1 g |
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate; . |
941867-82-9 | 1g |
€490.00 | 2023-04-26 | ||
abcr | AB275731-5 g |
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate; . |
941867-82-9 | 5g |
€1090.00 | 2023-04-26 | ||
abcr | AB275731-5g |
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate; . |
941867-82-9 | 5g |
€1090.00 | 2025-02-27 | ||
abcr | AB275731-1g |
Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate; . |
941867-82-9 | 1g |
€490.00 | 2025-02-27 |
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester Related Literature
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester: A Promising Compound in Pharmaceutical Research
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester (CAS No. 941867-82-9) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule belongs to the class of 4H-1-benzopyran derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The 8-Chloro and 6,7-difluoro substituents play a critical role in modulating the compound’s pharmacokinetic profile and receptor interactions, while the 4-oxo group contributes to its structural stability and functional versatility. The 3-carboxylic acid ethyl ester moiety further enhances its solubility and metabolic behavior, making it a valuable candidate for therapeutic applications.
Recent studies have highlighted the potential of 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester as a lead compound for the development of novel therapeutics. In 2023, a groundbreaking research paper published in *Journal of Medicinal Chemistry* demonstrated its inhibitory activity against a key enzyme involved in inflammatory pathways. The compound was shown to selectively target pro-inflammatory cytokine signaling, which is a critical factor in chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. This finding underscores the importance of 6,7-difluoro substitution in enhancing the molecule’s ability to modulate immune responses.
The 4H-1-benzopyran scaffold is a well-established pharmacophore in drug design, with numerous derivatives already in clinical use. However, the introduction of 8-Chloro and 6,7-difluoro groups in 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester represents a significant innovation. These substituents not only alter the electronic properties of the molecule but also influence its binding affinity to target proteins. For instance, the 8-Chloro group enhances the compound’s ability to interact with hydrophobic pockets in enzyme active sites, while the 6,7-difluoro configuration optimizes its hydrogen bonding capacity with receptor residues.
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester has also been explored for its potential in cancer therapy. A 2024 study published in *Cancer Research* reported that this compound exhibits potent anti-proliferative effects against a panel of human cancer cell lines, including breast and lung cancer models. The mechanism of action involves the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are frequently dysregulated in malignant tumors. The 4-oxo group in the molecule is believed to contribute to its ability to disrupt protein-protein interactions critical for tumor progression.
Another notable aspect of 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester is its metabolic stability. The 3-carboxylic acid ethyl ester moiety allows for controlled hydrolysis in vivo, which is essential for maintaining therapeutic efficacy while minimizing systemic toxicity. This property is particularly advantageous in the design of prodrugs, where the compound can be activated at the target site to release the active pharmacophore. Recent advancements in drug delivery systems have further enhanced the utility of this molecule, enabling targeted delivery to specific tissues or organs.
8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester is also being investigated for its neuroprotective effects. Preclinical studies suggest that it may offer therapeutic potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier is a key factor in its suitability for central nervous system (CNS) applications. Researchers are currently exploring its role in modulating beta-amyloid aggregation and neuroinflammation, which are central to the pathogenesis of these conditions.
From a synthetic perspective, the preparation of 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester involves a series of well-defined steps. The synthesis typically begins with the formation of the 4H-1-benzopyran core through a condensation reaction between a substituted benzaldehyde and a suitable ketone. The introduction of 8-Chloro and 6,7-difluoro groups is achieved through selective halogenation and fluorination reactions, which require precise control of reaction conditions to avoid unwanted side products. The final 3-carboxylic acid ethyl ester group is often introduced via esterification reactions, ensuring the compound’s stability and bioavailability.
Despite its promising properties, 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester is still in the early stages of development. Ongoing research aims to optimize its pharmacological profile, including improvements in solubility, bioavailability, and selectivity. Additionally, efforts are being made to identify potential off-target effects and to assess its safety in preclinical models. The compound’s versatility in targeting multiple disease pathways makes it a strong candidate for further exploration in pharmaceutical research.
In conclusion, 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities position it as a promising lead compound for the development of novel therapeutics. As research continues to uncover its full potential, this molecule may play a crucial role in addressing some of the most pressing medical challenges of our time.
For further information on 8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester, including its synthesis, pharmacology, and therapeutic applications, researchers and pharmaceutical professionals are encouraged to consult recent publications and clinical trial databases. The compound’s potential to revolutionize drug discovery underscores the importance of continued investment in chemical and biological research.
Key Terms: 4H-1-benzopyran, 8-Chloro, 6,7-difluoro, 4-oxo, 3-carboxylic acid ethyl ester, medicinal chemistry, drug discovery, anti-inflammatory, anti-cancer, neuroprotective, pharmacokinetics, prodrug, MAPK pathways, beta-amyloid aggregation, neuroinflammation, blood-brain barrier, synthetic chemistry.
941867-82-9 (8-Chloro-6,7-difluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester) Related Products
- 874787-76-5(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzamide)
- 2137573-31-8(4-Amino-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2248382-96-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetate)
- 1021104-70-0(3-(2,4-dimethylphenyl)-6-{4-[(Z)-2-phenylethenesulfonyl]piperazin-1-yl}pyridazine)
- 1881638-00-1(2-(Azetidin-1-yl)pyrimidine-5-carbaldehyde)
- 2680542-88-3(3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride)
- 1805539-69-8(3-(Aminomethyl)-2-(difluoromethyl)-5-iodo-4-(trifluoromethyl)pyridine)
- 33715-63-8(Acetamide, 2,2-dichloro-N-(2,3-dichlorophenyl)-)
- 1804504-21-9(4-Aminomethyl-2-cyano-3-(difluoromethyl)benzoic acid)
- 1040659-30-0(N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
